REACTION_CXSMILES
|
O[CH2:2][C:3]1[CH:4]=[C:5]([CH:21]=[CH:22][CH:23]=1)[O:6][CH2:7][CH2:8][CH2:9][N:10]1[C:14](=[O:15])[C:13]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:12]2[C:11]1=[O:20].S(Cl)([Cl:26])=O>C1C=CC=CC=1>[Cl:26][CH2:2][C:3]1[CH:4]=[C:5]([CH:21]=[CH:22][CH:23]=1)[O:6][CH2:7][CH2:8][CH2:9][N:10]1[C:14](=[O:15])[C:13]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:12]2[C:11]1=[O:20]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(OCCCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ether
|
Type
|
WASH
|
Details
|
The solution was washed twice with a 5% aqueous solution of potassium carbonate
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product was dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1C=C(OCCCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |